Chemical Structure, Synthesis, and Pharmacological Properties of 1-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole
Chemical Structure, Synthesis, and Pharmacological Properties of 1-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole
Executive Summary
1-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole (commonly referred to as 1-methyl-2-isopropylbenzimidazole) is a highly privileged nitrogen-containing heterocyclic scaffold utilized extensively in medicinal chemistry and materials science[1]. Characterized by the presence of a bulky isopropyl group at the C2 position and a methyl group at the N1 position, this compound exhibits a unique steric and electronic profile[2].
The N-methylation serves a critical function: it prevents the prototropic tautomerization that typically occurs in unsubstituted 1H-benzimidazoles. By locking the molecule into a single tautomeric state, the N3 nitrogen is predictably defined as a pure hydrogen-bond acceptor[3]. This technical guide details the physicochemical properties, validated synthetic workflows, and the structure-activity relationship (SAR) of this scaffold in modern drug discovery, particularly in kinase inhibition and metallodrug design[4][5].
Physicochemical Profiling & Structural Dynamics
The introduction of the N1-methyl and C2-isopropyl groups creates significant localized steric hindrance. This steric clash restricts the free rotation of the isopropyl group, locking it into a conformation that is highly favorable for occupying deep, hydrophobic binding pockets in target proteins (such as receptor tyrosine kinases)[5]. Furthermore, the absence of an N-H bond increases the molecule's lipophilicity (LogP), enhancing cellular membrane permeability, while the N3 nitrogen remains sterically accessible as a metal coordination site[4].
Table 1: Physicochemical Properties
| Property | Value / Description |
|---|---|
| IUPAC Name | 1-Methyl-2-(propan-2-yl)-1H-1,3-benzodiazole |
| Common Name | 1-Methyl-2-isopropylbenzimidazole |
| CAS Registry Number | 52460-28-3[2] |
| Molecular Formula | C11H14N2[2] |
| Molecular Weight | 174.24 g/mol [2] |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 (N3 position) |
Experimental Workflows: Synthesis & Functionalization
The synthesis of 1-methyl-2-isopropylbenzimidazole is achieved via a highly validated two-step sequence: the construction of the benzimidazole core followed by regioselective N-methylation.
Protocol 1: Synthesis of the Core via Phillips Condensation
The 6 is the industry standard for generating 2-alkylbenzimidazoles from diamines and carboxylic acids[6].
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Reagent Preparation : Combine o-phenylenediamine (1.0 eq) and isobutyric acid (1.2 eq) in a round-bottom flask.
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Acidic Catalysis : Suspend the mixture in 4N HCl. Causality: The mineral acid acts as both the solvent and the catalyst, driving the initial N-acylation of the amine[7].
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Thermal Cyclization : Heat the reaction mixture to reflux (or apply microwave irradiation at 255 W for 25 minutes). Causality: The thermal energy forces the intramolecular cyclization of the second amine onto the carbonyl carbon, followed by dehydration to form the aromatic 2-isopropyl-1H-benzimidazole core[7].
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Workup & Validation : Cool the mixture and neutralize with concentrated ammonia solution to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol. Validate core formation via TLC (disappearance of the diamine spot)[7].
Protocol 2: Regioselective N-Methylation
To prevent tautomerization and functionalize the N1 position, 8 is performed using methyl iodide (MeI)[8].
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Deprotonation : In a flame-dried flask under an argon atmosphere, dissolve 2-isopropyl-1H-benzimidazole (1.0 eq) in anhydrous Tetrahydrofuran (THF). Cool the system to 0 °C[9].
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Base Addition : Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the N-H bond (evolving H2 gas), forming a highly reactive, soluble benzimidazolide anion[9].
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Alkylation : Dropwise add Methyl Iodide (1.1 eq). Causality: Slow addition at 0 °C is critical to control the reaction kinetics. Excess MeI or high temperatures will lead to over-methylation, yielding an undesired 1,3-dimethylbenzimidazolium quaternary salt[8].
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Quenching & Purification : Stir for 2 hours while warming to room temperature. Quench slowly with saturated aqueous NH4Cl. Extract with ethyl acetate, dry over Na2SO4, and purify via silica gel flash chromatography (gradient elution: hexane/ethyl acetate) to isolate the pure 1-methyl-2-isopropylbenzimidazole[9].
Mechanistic Applications in Drug Discovery
VEGFR-2 Inhibition (Hepatocellular Carcinoma)
In the rational design of targeted anti-cancer agents, 1,2-disubstituted benzimidazoles act as potent inhibitors of the Receptor Tyrosine Kinase VEGFR-2[5]. The C2-isopropyl group is critical for the molecule's pharmacodynamics; its branched, aliphatic nature perfectly complements the hydrophobic sub-pocket of the VEGFR-2 ATP-binding site. Studies demonstrate that derivatives bearing the 2-isopropyl moiety exhibit high potency (IC50 ~ 1.98 μM) and superior selectivity for hepatocellular carcinoma cells (HepG2) over normal human fibroblasts[5].
Metallodrug Design (Platinum(II) Complexes)
The N3 nitrogen of the benzimidazole ring is an excellent σ-donor for transition metals. 2-Isopropylbenzimidazole derivatives are utilized as carrier ligands to synthesize4[4]. The steric bulk of the C2-isopropyl group modulates the coordination geometry of the platinum complex, directly influencing its DNA-intercalation properties and subsequent cytotoxicity against HeLa and A549 cancer cell lines[4][10].
Logical Relationship & SAR Diagram
The following diagram maps the Structure-Activity Relationship (SAR) of the core scaffold, illustrating how specific chemical moieties dictate biological and physicochemical outcomes.
Structure-Activity Relationship (SAR) mapping of the 1-methyl-2-isopropylbenzimidazole scaffold.
References
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DergiPark - Synthesis of 2-Substitutedbenzimidazolium Tetrachloroplatinate(II) Compounds and Their Cytotoxic Activities URL:[Link]
-
MDPI - Targeting Receptor Tyrosine Kinase VEGFR-2 in Hepatocellular Cancer: Rational Design, Synthesis and Biological Evaluation URL:[Link]
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AdiChemistry - PHILLIPS CONDENSATION REACTION | EXPLANATION URL:[Link]
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Research Journal of Pharmacy and Technology - Microwave Synthesis of Some Novel 2-Substituted and N-Substituted Benzimidazole Derivatives URL:[Link]
-
Open Research Newcastle - A Comprehensive Study on the Synthesis of 1‐Methyl Mebendazole URL:[Link]
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